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Compound of Interest

(3-Carbamoyl-4-
Compound Name:
fluorophenyl)boronic acid

Cat. No.: B1461910

An In-Depth Technical Guide to (3-Carbamoyl-4-fluorophenyl)boronic acid: Properties,
Synthesis, and Application

Executive Summary: (3-Carbamoyl-4-fluorophenyl)boronic acid is a specialized arylboronic
acid that serves as a critical building block in modern synthetic chemistry. Its unique
trifunctional nature—featuring a reactive boronic acid moiety, an electron-withdrawing fluorine
atom, and a versatile carbamoyl group—makes it an invaluable reagent, particularly in the
fields of medicinal chemistry and materials science. The fluorine substitution can enhance the
metabolic stability and pharmacokinetic properties of derivative compounds, while the
carbamoyl group provides a handle for further functionalization or hydrogen bonding
interactions. This guide provides a comprehensive overview of its physicochemical properties,
a representative synthetic route, and a detailed protocol for its application in the widely-used
Suzuki-Miyaura cross-coupling reaction, tailored for researchers and drug development
professionals.

Physicochemical and Structural Properties

(3-Carbamoyl-4-fluorophenyl)boronic acid is a white to off-white solid under standard
conditions. Its properties are defined by the interplay of the phenyl ring and its three distinct
functional groups.

Chemical Identity and Computed Properties
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The fundamental identifiers and computed physicochemical parameters for this compound are
summarized below. These values are crucial for analytical characterization and computational

modeling.[1]
Property Value Source
CAS Number 874219-34-8 [11[2]
Molecular Formula C7H7BFNOs [1][2]
Molecular Weight 182.95 g/mol [1]
JUPAC Name (3-carbamoyl-4- | | o
fluorophenyl)boronic acid

Melting Point 257 - 259 °C [2]
Topological Polar Surface Area  83.6 A2 [1]
Hydrogen Bond Donors 3 [1]
Hydrogen Bond Acceptors 4 [1]
Rotatable Bonds 2 [1]

SMILES

B(C1=CC(=C(C=C1)F)C(=O)N
)(0)O

[1](2]
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Solubility and Acidity (pKa)

» Solubility: While quantitative data is not readily published, based on the properties of similar

compounds like 4-carboxy-3-fluorophenylboronic acid, it is expected to have low solubility in

water and non-polar organic solvents.[3] It exhibits good solubility in polar organic solvents

such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and alcohols like methanol

and ethanol.

Acidity (pKa): The boronic acid functional group is a Lewis acid. The pKa of unsubstituted

phenylboronic acid is approximately 8.83.[4] The presence of two electron-withdrawing
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groups (fluoro and carbamoyl) on the phenyl ring increases the Lewis acidity of the boron
atom. For comparison, a related compound, an acetamido derivative of 4-amino-3-
fluorophenylboronic acid, has a pKa of 7.8.[5] Therefore, the pKa of (3-Carbamoyl-4-
fluorophenyl)boronic acid is anticipated to be in the range of 7.5-8.5, making it a slightly
stronger acid than unsubstituted phenylboronic acid.

Spectroscopic Signature

While specific spectra should be obtained by the end-user for their particular lot, the expected
spectroscopic characteristics are as follows:

'H NMR: The spectrum would show characteristic signals in the aromatic region (typically &
7.0-8.5 ppm) corresponding to the three protons on the phenyl ring, with splitting patterns
influenced by both fluorine and adjacent protons. The protons of the -B(OH)z group are often
broad and may exchange with solvent, appearing over a wide chemical shift range. The -
CONH:z amide protons would appear as two broad singlets, typically downfield.

e 13C NMR: Signals for the seven carbon atoms would be observed, with the C-F and C-B
bonds showing characteristic couplings and chemical shifts.

e 19F NMR: A single resonance would confirm the presence of the single fluorine atom.

» IR Spectroscopy: Key vibrational bands would include a broad O-H stretch (from B(OH)z2)
around 3200-3500 cm~1, N-H stretches from the primary amide, a strong C=0 stretch (amide
| band) around 1650-1680 cm~1, and B-O stretching vibrations around 1300-1400 cm™1.

Synthesis and Chemical Reactivity
Representative Synthetic Pathway

A common and effective method for the synthesis of arylboronic acids is through a lithium-
halogen exchange reaction on an appropriately substituted aryl halide, followed by electrophilic
trapping with a borate ester and subsequent acidic workup.[5] The starting material for this
synthesis would typically be 5-bromo-2-fluorobenzamide.

Workflow for Synthesis:
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Step 1: Lithiation

(5-Bromo-2-fluorobenzamide)
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Suzuki-Miyaura Catalytic Cycle
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Fig 2. The Suzuki-Miyaura catalytic cycle.

Field-Proven Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of (3-Carbamoyl-
4-fluorophenyl)boronic acid with a generic aryl bromide. Optimization may be required for

specific substrates.

Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling.
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Materials:

¢ (3-Carbamoyl-4-fluorophenyl)boronic acid (1.2 equivalents)
o Aryl Bromide (Ar-Br) (1.0 equivalent)

o Palladium(ll) Acetate [Pd(OAc)2] (2 mol%)

o Triphenylphosphine (PPhs) or other suitable ligand (4-8 mol%)
¢ Potassium Carbonate (K2COs), finely ground (3.0 equivalents)
e Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

 Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

o Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a
reflux condenser, add the Aryl Bromide (1.0 eq.), (3-Carbamoyl-4-fluorophenyl)boronic
acid (1.2 eq.), Palladium(ll) Acetate (0.02 eq.), triphenylphosphine (0.04 eq.), and potassium
carbonate (3.0 eq.).

o Expertise & Causality: Using a slight excess (1.2 eq.) of the boronic acid helps drive the
reaction to completion and compensates for any potential deactivation via boroxine
formation. K2COs is a common, effective, and economical base for activating the boronic
acid to the more nucleophilic boronate species required for transmetalation. [6]

¢ Inerting the System: Seal the flask and cycle between vacuum and an inert gas (e.g., Argon)
three times to thoroughly remove oxygen. Oxygen can oxidatively deactivate the Pd(0)
catalyst.

e Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture
(e.g., 4:1 Dioxane/Water) via cannula or syringe.

o Expertise & Causality: A mixed aqueous-organic solvent system is highly effective.
Dioxane solubilizes the organic reagents, while water helps dissolve the inorganic base
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and facilitates the formation of the active boronate species. Degassing the solvent (e.g.,
by sparging with argon for 20-30 minutes) is critical to remove dissolved oxygen.

o Reaction Execution: Immerse the flask in a preheated oil bath (typically 80-100 °C) and stir
vigorously. Monitor the reaction progress by TLC or LC-MS.

o Trustworthiness: Monitoring the reaction prevents unnecessary heating that could lead to
byproduct formation and ensures the reaction is stopped upon completion, maximizing
yield.

e Workup and Purification: a. Once the reaction is complete, cool the mixture to room
temperature. b. Dilute the mixture with ethyl acetate and water. c. Transfer to a separatory
funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate. d.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Naz2S0Oa4),
filter, and concentrate under reduced pressure. e. Purify the crude residue by flash column
chromatography on silica gel to yield the pure biaryl product.

Conclusion

(3-Carbamoyl-4-fluorophenyl)boronic acid is a highly functionalized and strategic building
block for synthetic chemists. Its distinct electronic properties, conferred by the fluoro and
carbamoyl substituents, influence its reactivity and the properties of its derivatives. A thorough
understanding of its stability, handling requirements, and role in cornerstone reactions like the
Suzuki-Miyaura coupling is essential for its effective application in the synthesis of complex
molecules for pharmaceuticals and advanced materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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carbamoyl-4-fluorophenyl-boronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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